2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyrimidinone core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonyl derivatives .
Scientific Research Applications
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-4-METHOXYPHENYL-1-PIPERAZINE: Shares the piperazine ring but lacks the sulfonyl and dihydropyrimidinone groups.
5-HYDROXY-2-METHYLPYRIMIDIN-4-ONE: Contains the dihydropyrimidinone core but lacks the piperazine and sulfonyl groups.
Uniqueness
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-11-14(15(21)18-16(22)17-11)26(23,24)20-9-7-19(8-10-20)12-5-3-4-6-13(12)25-2/h3-6H,7-10H2,1-2H3,(H2,17,18,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPBGUNDBXYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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